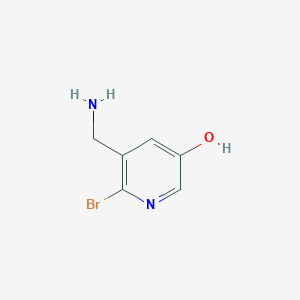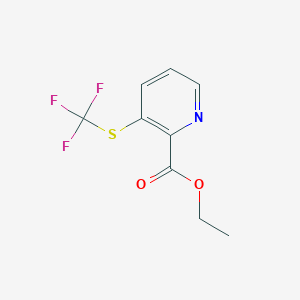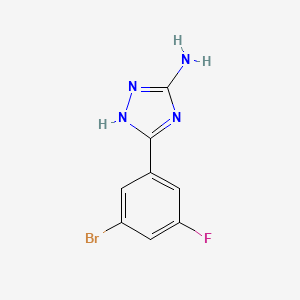
5-(Aminomethyl)-6-bromopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-6-bromopyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position and a bromine atom at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-bromopyridin-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxypyridine followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The aminomethylation can be achieved using formaldehyde and ammonium chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-6-bromopyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), Potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: 5-(Aminomethyl)-6-bromopyridin-3-one
Reduction: 5-(Aminomethyl)pyridin-3-ol
Substitution: 5-(Aminomethyl)-6-azidopyridin-3-ol, 5-(Aminomethyl)-6-thiocyanatopyridin-3-ol
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-6-bromopyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-6-bromopyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Aminomethyl)-2-bromopyridin-3-ol
- 5-(Aminomethyl)-6-chloropyridin-3-ol
- 5-(Aminomethyl)-6-fluoropyridin-3-ol
Comparison
Compared to its analogs, 5-(Aminomethyl)-6-bromopyridin-3-ol exhibits unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This makes it more versatile in synthetic applications. Additionally, the bromine atom can participate in halogen bonding, which can enhance its binding affinity to biological targets .
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
5-(aminomethyl)-6-bromopyridin-3-ol |
InChI |
InChI=1S/C6H7BrN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2 |
Clave InChI |
BZINSZYNIYZIRR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CN)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)





![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)

![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)




